2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile
Description
This compound is a prop-2-enenitrile derivative featuring a sulfonyl group substituted with a 4-isopropylphenyl moiety and an amino group attached to a 4-trifluoromethoxyphenyl ring. Its structure combines electron-withdrawing (sulfonyl, trifluoromethoxy) and lipophilic (isopropyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-13(2)14-3-9-17(10-4-14)28(25,26)18(11-23)12-24-15-5-7-16(8-6-15)27-19(20,21)22/h3-10,12-13,24H,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMVWPQERUZSU-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both sulfonyl and trifluoromethoxy groups, suggests a complex interaction with biological systems, particularly in pharmacological contexts.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- CAS Number : 1025130-25-9
- Molecular Weight : 395.43 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The sulfonyl group may enhance binding affinity to target proteins, while the trifluoromethoxy group can influence the compound's lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, a study on similar sulfonamide derivatives indicated their ability to induce apoptosis in cancer cells by inhibiting key signaling pathways such as ALK (anaplastic lymphoma kinase) . The mechanism involves cell cycle arrest and modulation of apoptosis-related proteins.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Compounds with similar chemical frameworks have been shown to inhibit certain kinases and phosphatases, which are crucial in cancer progression and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
Case Studies
Toxicity and Safety Profile
The safety profile of this compound is still under investigation. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are necessary to confirm its safety for therapeutic use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key features of the target compound and analogs from the evidence:
Key Observations:
- Lipophilicity : The target compound’s isopropyl and trifluoromethoxy groups confer higher lipophilicity compared to methyl () or piperazinyl () analogs, suggesting improved membrane permeability.
- Steric Hindrance : The piperazinyl group in introduces steric bulk, which may reduce binding efficiency but improve aqueous solubility.
Functional Group Impact on Bioactivity
While the target compound lacks direct bioactivity data, analogs with sulfonyl and amino groups have demonstrated pharmacological relevance:
- Anti-inflammatory Activity: Compound 2 from (a structurally distinct acrylamide derivative) exhibited anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), outperforming quercetin. This suggests that sulfonyl/amino-enenitrile derivatives may similarly target inflammatory pathways.
- Enzyme Inhibition : The pyridylthio group in ’s analog could interact with cysteine residues in enzymes, a mechanism seen in protease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
